molecular formula C21H22BrN3O2 B2864559 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione CAS No. 299408-53-0

3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B2864559
CAS No.: 299408-53-0
M. Wt: 428.33
InChI Key: MOWVSZAFYOSXCY-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione (CAS 299408-53-0) is a chemical compound with the molecular formula C21H22BrN3O2 and a molecular weight of 428.32 g/mol . This pyrrolidine-2,5-dione derivative is part of a class of compounds that have been investigated in pharmacological research for their potential biological activity, particularly as a core structure in the development of central nervous system (CNS) agents . The compound's structure features a succinimide (pyrrolidine-2,5-dione) core, which is a privileged scaffold in medicinal chemistry. It is substituted at the N-1 position with a 4-bromophenyl group and at the C-3 position with a 4-benzylpiperazine moiety. This specific molecular architecture is designed to explore structure-activity relationships (SAR) around the pyrrolidine-2,5-dione core. Research on structurally related 1-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione has demonstrated significant anticonvulsant properties in preclinical models, specifically showing high activity in the maximal electroshock (MES) test, which is a standard model for identifying compounds effective against generalized tonic-clonic seizures . The presence of the piperazine ring is a common feature in many pharmacologically active molecules and is known to contribute favorably to the pharmacokinetic and pharmacodynamic properties of drug candidates, including enhanced solubility and the ability to engage in key hydrogen-bonding interactions with biological targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers specializing in medicinal chemistry, neuroscience, and anticonvulsant drug discovery may find this compound valuable for building chemical libraries, probing biological mechanisms, and advancing the development of new therapeutic entities.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWVSZAFYOSXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 4-bromobenzaldehyde under specific conditions to introduce the bromophenyl group. The final step involves cyclization to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium cyanoborohydride.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has shown potential as a therapeutic agent in preclinical studies, with applications in treating various diseases.

Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a bromophenyl group (electron-withdrawing, steric bulk) with a benzylpiperazine (flexible, basic nitrogen), optimizing both receptor affinity and solubility .

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound, characterized by the presence of a pyrrolidine-2,5-dione core and a benzylpiperazine moiety, suggests a versatile scaffold for drug discovery.

  • IUPAC Name : this compound
  • Molecular Formula : C21H22BrN3O2
  • Molecular Weight : 428.32 g/mol

Biological Activity Overview

The biological activity of this compound has been explored across various studies, focusing on its potential therapeutic applications. Key areas of interest include:

  • Antiviral Activity : Research indicates that piperazine derivatives exhibit antiviral properties. For instance, compounds similar to this one have shown moderate effectiveness against viruses such as HIV and HSV-1 .
  • Antibacterial and Antifungal Properties : Some studies have reported that derivatives of piperazine can possess antibacterial and antifungal activity, suggesting potential applications in treating infections .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act as a ligand for various biological receptors, influencing pathways involved in viral replication and bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antiviral Screening : A study synthesized various piperazine derivatives and tested their efficacy against HIV-1 and other viruses. Compounds with structural similarities to this compound demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1 .
  • Binding Assays : In vitro assays have been conducted to assess the binding affinity of related compounds to specific receptors. For example, binding assays using homogenous time-resolved fluorescence (HTRF) indicated that certain derivatives could effectively inhibit interactions between PD-L1 and PD-1, which are crucial in immune response modulation .

Comparative Analysis with Similar Compounds

To understand the biological activity better, it is useful to compare this compound with other structurally related compounds:

CompoundStructureBiological Activity
3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dioneStructureModerate antiviral activity
3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dioneStructureAntibacterial properties

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione, and how can yield be optimized?

  • Methodology : The compound’s synthesis typically involves:

  • Pyrrolidine Ring Formation : Cyclization of precursors (e.g., succinimide derivatives) under acidic/basic conditions.
  • Substituent Introduction : Nucleophilic substitution or coupling reactions to attach the 4-bromophenyl and benzylpiperazine groups. Reaction conditions (e.g., 60–80°C in DMF or THF, 12–24 hours) significantly affect yield .
  • Optimization : Use of catalysts (e.g., Pd for cross-coupling), solvent polarity adjustments, and stoichiometric control of reagents to minimize byproducts .

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring integrity (e.g., pyrrolidine carbonyl peaks at ~170–180 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~484.3 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for chiral centers in the pyrrolidine ring .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Approaches :

  • Enzyme Inhibition : Test against targets like aromatase or kinases using fluorometric/colorimetric assays (e.g., IC50 determination via dose-response curves) .
  • Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin/dopamine receptors) due to structural similarity to piperazine-containing neuromodulators .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace bromophenyl with fluorophenyl or adjust piperazine alkylation) .
  • Activity Profiling : Compare IC50 values across analogs (e.g., aromatase inhibition in : IC50 = 23.8 µM vs. analogs at 18.5–200 µM) .
  • Computational Docking : Use tools like AutoDock to predict binding affinities to target enzymes/receptors .

Q. What computational strategies predict off-target interactions or toxicity?

  • Approaches :

  • QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with cytotoxicity data from public databases (e.g., PubChem) .
  • Machine Learning : Train models on ToxCast data to flag potential hepatotoxicity or cardiotoxicity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Troubleshooting :

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time .
  • Metabolic Stability Tests : Evaluate compound degradation in microsomal assays to explain potency discrepancies .
  • Epistatic Analysis : Use gene knockout models to identify confounding pathways in cellular assays .

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